molecular formula C6H13ClN2O B1383180 N-(3-aminocyclobutyl)acetamide hydrochloride CAS No. 1860028-37-0

N-(3-aminocyclobutyl)acetamide hydrochloride

Cat. No. B1383180
M. Wt: 164.63 g/mol
InChI Key: ZWXWHRFHUAURSW-UHFFFAOYSA-N
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Description

N-(3-aminocyclobutyl)acetamide hydrochloride, also known as NAC, is an organic and synthetic compound commonly used in research and laboratory experiments. It is a cyclic amide with a molecular weight of 218.6 g/mol, and a melting point of 154-156°C. NAC has a wide range of applications in scientific research, as it has been used for many different purposes, such as a substrate for enzymatic reactions, a stabilizer for proteins, and a reagent for chemical synthesis. In addition, it has been used in biochemistry and physiology research to study the effects of various drugs and compounds on the body.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • A study by Mukhtorov et al. (2018) highlighted the synthesis of new derivatives of 3-azabicyclo[3.3.1]nonanes based on N-(2-hydroxy-3,5-dinitrophenyl)acetamide. This research presents a method allowing the transformation from the aromatic system activated by nitro groups to 3-azabicyclo[3.3.1]nonane derivatives, containing promising groups for further functionalization, like nitro, carbonyl, and amino groups. The method is noted for its simplicity and mild conditions, showcasing the potential of N-(3-aminocyclobutyl)acetamide hydrochloride derivatives in chemical synthesis and medicinal chemistry (Mukhtorov et al., 2018).

Pharmacological and Therapeutic Applications

  • Nirogi et al. (2019) discussed the development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), a potent, selective, and orally active histamine H3 receptor inverse agonist. This compound demonstrated high receptor occupancy and marked wake-promoting effects, suggesting its potential therapeutic utility in treating human sleep disorders. This finding indicates the relevance of structurally similar compounds like N-(3-aminocyclobutyl)acetamide hydrochloride in pharmacological research (Nirogi et al., 2019).

Green Synthesis Applications

  • Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This study underscores the importance of derivatives of N-(3-aminocyclobutyl)acetamide hydrochloride in the context of environmentally friendly manufacturing processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3-aminocyclobutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4(9)8-6-2-5(7)3-6;/h5-6H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXWHRFHUAURSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminocyclobutyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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